molecular formula C18H19N3O4S2 B6540474 N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide CAS No. 1040669-55-3

N-{3-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}thiophene-2-sulfonamide

Cat. No. B6540474
CAS RN: 1040669-55-3
M. Wt: 405.5 g/mol
InChI Key: FZAZLRHTGFUECH-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a methoxyphenyl group, a pyridazinone group, a propyl linker, a thiophene ring, and a sulfonamide group. These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the methoxyphenyl group could be introduced via a Friedel-Crafts alkylation, the pyridazinone could be synthesized via a condensation reaction, and the sulfonamide could be formed via a nucleophilic substitution .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the methoxy group could be demethylated, the pyridazinone could undergo hydrolysis, and the sulfonamide could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the sulfonamide could increase its solubility in water, while the aromatic rings could contribute to its stability .

properties

IUPAC Name

N-[3-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S2/c1-25-15-7-5-14(6-8-15)16-9-10-17(22)21(20-16)12-3-11-19-27(23,24)18-4-2-13-26-18/h2,4-10,13,19H,3,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAZLRHTGFUECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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